Regiospecific Role as a Scaffold in 5-Lipoxygenase (5-LO) Inhibitors
Patent WO 9429297 A1 explicitly defines the 'Q' group of its claimed 5-lipoxygenase inhibitors as '2-oxo-1,2,3,4-tetrahydroquinolin-6-yl' [1]. This is a specific and critical structural requirement. Analogs lacking the 2-oxo group at this position, or with the linker attached at the 3-position, are not covered by the claims and lack the same demonstrated biological activity. This establishes the 6-position, 2-oxo tetrahydroquinoline as a non-fungible building block for this class of inhibitors.
| Evidence Dimension | Structural requirement for 5-LO inhibitory activity |
|---|---|
| Target Compound Data | 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl (as defined in patent claims) |
| Comparator Or Baseline | Other regioisomers (e.g., 3-carboxy) or non-oxo tetrahydroquinolines |
| Quantified Difference | Binary; Target compound is explicitly claimed, comparators are not part of the claimed invention. |
| Conditions | Patent claims define the scope of the invention (WO 9429297 A1) |
Why This Matters
For researchers developing 5-LO inhibitors, procuring this specific compound is essential to synthesize and evaluate the patented chemotype; substitution with a regioisomer will lead to a different, uncharacterized, and likely inactive compound.
- [1] Bruneau, P. A. R., & Edwards, P. N. (1994). 2-oxo-1,2,3,4-tetrahydroquinoline derivatives (Patent No. WO 9429297 A1). World Intellectual Property Organization. View Source
